molecular formula C18H18FN5O3 B2683467 3-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-2-(2H-tetrazol-5-yl)propanamide CAS No. 483995-40-0

3-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-2-(2H-tetrazol-5-yl)propanamide

Cat. No. B2683467
CAS RN: 483995-40-0
M. Wt: 371.372
InChI Key: KUECFSHSRDNLBD-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a tetrazole ring, an amide group, and aromatic rings with methoxy and fluorine substituents . Its molecular formula is C18H18FN5O3, and its molecular weight is 371.37 .

Scientific Research Applications

Herbicidal Activity

Research on compounds with similar structures has indicated their effectiveness in herbicidal applications. For instance, the synthesis and evaluation of certain propanamide derivatives have demonstrated moderate to good herbicidal activity against specific plant species, suggesting that structurally related compounds, including "3-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-2-(2H-tetrazol-5-yl)propanamide," could be explored for similar uses (Liu et al., 2008).

Anticancer Agents

The pursuit of novel anticancer agents has led to the synthesis of various propanamide derivatives, demonstrating potential antitumor activities against a range of cancer cell lines. This includes the design and synthesis of compounds utilizing a one-pot three-component method, revealing that many of these compounds exhibit moderate to high levels of antitumor activities, suggesting the possible exploration of "3-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-2-(2H-tetrazol-5-yl)propanamide" for anticancer applications (Yilin Fang et al., 2016).

properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-2-(2H-tetrazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O3/c1-26-14-7-8-16(27-2)11(9-14)10-15(17-21-23-24-22-17)18(25)20-13-5-3-12(19)4-6-13/h3-9,15H,10H2,1-2H3,(H,20,25)(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUECFSHSRDNLBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CC(C2=NNN=N2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-2-(2H-tetrazol-5-yl)propanamide

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